1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is an organic compound with significant importance in various fields of scientific research. Its structure comprises a pyrrolidinone core linked to a benzodioxolyl group and a phenylurea moiety. This unique composition gives it distinctive physical and chemical properties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction disrupts the normal function of microtubules, leading to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal cell cycle, particularly the mitotic phase. This disruption leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells . The compound’s effect on these biochemical pathways results in the inhibition of cancer cell proliferation .
Result of Action
The compound’s interaction with its targets and its effects on biochemical pathways result in cell cycle arrest and apoptosis in cancer cells . This leads to a reduction in cancer cell proliferation, demonstrating the compound’s potential as an anticancer agent .
Preparation Methods
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea generally involves multistep reactions starting from readily available precursors. A common route involves:
Formation of the Benzo[d][1,3]dioxole ring: : This may be achieved via condensation reactions involving catechol derivatives.
Synthesis of the Pyrrolidinone core: : Cyclization reactions of appropriate amides or esters can lead to the formation of the pyrrolidinone ring.
Linking the two moieties: : A coupling reaction, often facilitated by reagents such as EDCI or DCC, links the benzo[d][1,3]dioxole with the pyrrolidinone.
Formation of the Phenylurea group: : This is typically achieved by reacting the intermediate product with phenyl isocyanate under controlled conditions.
Industrial methods for its production would scale up these laboratory procedures, ensuring purity and efficiency while adhering to safety and environmental regulations.
Chemical Reactions Analysis
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized to yield various oxidized intermediates, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced functional groups within the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, with reagents such as halogens or nucleophiles like amines or alcohols.
Hydrolysis: : Under acidic or basic conditions, the compound may undergo hydrolysis, breaking down into its constituent parts.
Scientific Research Applications
The compound has notable applications across various domains:
Chemistry: : Utilized as a building block for more complex molecules, aiding in the synthesis of new chemical entities.
Biology: : Serves as a probe or ligand in studying biological pathways and interactions due to its distinctive structure.
Medicine: : Investigated for potential therapeutic properties, including anticancer and antiviral activities.
Industry: : May be used in material science for the development of new polymers or as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
1-(1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)-3-phenylurea: lacks the oxo group, potentially altering its chemical reactivity and biological activity.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-2-oxopyrrolidin-3-yl)methyl)-3-phenylurea: has a different position of the oxo group, impacting its interaction with reagents and biological targets.
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorophenyl)urea: includes a chloro substitution, which could enhance or reduce certain activities compared to the original compound.
Each of these structural variations highlights the uniqueness of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea, showcasing how small changes in molecular structure can lead to significant differences in properties and applications.
Properties
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18-8-13(10-20-19(24)21-14-4-2-1-3-5-14)11-22(18)15-6-7-16-17(9-15)26-12-25-16/h1-7,9,13H,8,10-12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKALFGIIGCBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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